molecular formula C12H10ClN3O B7557523 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide

2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide

Cat. No.: B7557523
M. Wt: 247.68 g/mol
InChI Key: YBNYMKRMRZZRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-phenylpyrimidin-5-yl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a phenylpyrimidine moiety

Properties

IUPAC Name

2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-6-11(17)16-10-7-14-12(15-8-10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNYMKRMRZZRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-phenylpyrimidine-5-amine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-phenylpyrimidine-5-amine is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives, which may have distinct properties and applications.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as N-alkyl or N-aryl derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

2-Chloro-N-(2-phenylpyrimidin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloro-N-(5-chloropyridin-2-yl)acetamide: This compound has a similar structure but with a chloropyridine moiety instead of a phenylpyrimidine group.

    2-Chloro-N-phenylacetamide: This simpler compound lacks the pyrimidine ring and has different chemical properties and applications.

Uniqueness: 2-Chloro-N-(2-phenylpyrimidin-5-yl)acetamide is unique due to the presence of both a phenylpyrimidine moiety and a chloroacetamide group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.